molecular formula C10H8F3N3S B11815002 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole

2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B11815002
M. Wt: 259.25 g/mol
InChI Key: HTNHKNBIKHTLHC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with a thiazole derivative. One common method includes the condensation of 4-(trifluoromethyl)phenylhydrazine with 2-bromo-4-(trifluoromethyl)thiazole under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones or amines.

Scientific Research Applications

2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the hydrazinyl and trifluoromethyl groups in 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16)

InChI Key

HTNHKNBIKHTLHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)C(F)(F)F

Origin of Product

United States

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